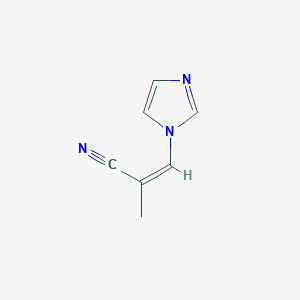

![molecular formula C7H6N2O B055671 Imidazo[1,2-a]pyridin-2-ol CAS No. 112566-20-8](/img/structure/B55671.png)

Imidazo[1,2-a]pyridin-2-ol

Descripción general

Descripción

Imidazo[1,2-a]pyridin-2-ol is a compound that falls under the broader category of imidazo[1,2-a]pyridines, which are of significant interest in organic synthetic chemistry. These compounds have attracted attention due to their interesting properties and the variety of derivatives they can produce.

Synthesis Analysis

- Synthesis of Derivatives: The synthesis of imidazo[1,2-a]pyridine derivatives involves strategies like carbene transformations or C-H functionalizations. These methods are aimed at maximizing atom economy and enriching functional group diversity of the product, using green reagents and cascade reactions (Yu, Su, & Cao, 2018).

Molecular Structure Analysis

- Versatile Architecture: The imidazo[1,5-a]pyridine skeleton, closely related to imidazo[1,2-a]pyridin-2-ol, provides a versatile platform for generating stable N-heterocyclic carbenes (Alcarazo et al., 2005).

Chemical Reactions and Properties

- Properties of Derivatives: Imidazo[1,2-a]pyridines display diverse pharmacological properties, including roles as enzyme inhibitors, receptor ligands, and anti-infectious agents (Enguehard-Gueiffier & Gueiffier, 2007).

Physical Properties Analysis

- Excited State Intramolecular Proton Transfer: Certain imidazo[1,2-a]pyridines undergo excited state intramolecular proton transfer (ESIPT) and display strong, solid-state emission in the blue-green-yellow region (Stasyuk et al., 2012).

Chemical Properties Analysis

- One-Pot Synthesis and C-N, C-O, C-S Bonds Formation: The compound can be synthesized through a novel transition-metal-free three-component reaction, facilitating the formation of C-N, C-O, and C-S bonds (Cao et al., 2014).

- C-H Functionalization: The synthesis and functionalization of imidazo[1,2-a]pyridines often involve mild reaction conditions and the use of inexpensive catalysts, enhancing their potential in pharmaceutical applications (Ravi & Adimurthy, 2017).

Aplicaciones Científicas De Investigación

Pharmacological Properties :

- Imidazo[1,2-a]pyridine derivatives are studied for enzyme inhibition, receptor ligand properties, and anti-infectious agents (Enguehard-Gueiffier & Gueiffier, 2007).

Therapeutic Applications :

- Recognized for its wide range of medicinal applications including anticancer, antimicrobial, antiviral, antidiabetic, and insecticidal activities. It is also found in marketed preparations like zolimidine and zolpidem (Deep et al., 2016).

Synthesis and Functionalization :

- Development of new methods for synthesizing imidazo[1,2-a]pyridines using mild reaction conditions and inexpensive catalysts to enhance biological activity (Ravi & Adimurthy, 2017).

Anticancer Potential :

- Imidazo[1,2-a]pyridine derivatives are used as lead molecules in anticancer research, inhibiting various cancer-related enzymes and cell lines (Goel, Luxami, & Paul, 2016).

Anticholinesterase Potential :

- Some derivatives show potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, useful in treating heart and circulatory failures (Kwong et al., 2019).

Gastric Antisecretory and Cytoprotective Properties :

- Some imidazo[1,2-a]pyridines exhibit gastric antisecretory and cytoprotective properties, potentially through the inhibition of the H+/K+-ATPase enzyme (Kaminski et al., 1985).

Copper-Catalyzed Synthesis for Medicinal Applications :

- Copper-catalyzed synthesis methods have been developed for creating imidazo[1,2-a]pyridines, which are used in drugs for peptic ulcers (Pericherla et al., 2013).

C2-Functionalization and Medicinal Relevance :

- C2-functionalized imidazo[1,2-a]pyridine derivatives have shown emerging medicinal potential, particularly in drugs like Zolimidine and Miroprofen (Sharma & Prasher, 2022).

Green Synthetic Approaches :

- Recent advancements in green chemistry have led to more environmentally friendly synthetic approaches for imidazo[1,2-a]pyridine, reducing the use of hazardous substances (Patel et al., 2023).

Safety And Hazards

Imidazo[1,2-a]pyridin-2-ol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

imidazo[1,2-a]pyridin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-7-5-9-4-2-1-3-6(9)8-7/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNULKDCIHSVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562897 | |

| Record name | Imidazo[1,2-a]pyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyridin-2-ol | |

CAS RN |

112566-20-8 | |

| Record name | Imidazo[1,2-a]pyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide](/img/structure/B55591.png)

![1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B55595.png)

![4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B55607.png)

![1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B55609.png)